Heptanoic-5,5,6,6-D4 acid Heptanoic-5,5,6,6-D4 acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18396530
InChI: InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i2D2,3D2
SMILES:
Molecular Formula: C7H14O2
Molecular Weight: 134.21 g/mol

Heptanoic-5,5,6,6-D4 acid

CAS No.:

Cat. No.: VC18396530

Molecular Formula: C7H14O2

Molecular Weight: 134.21 g/mol

* For research use only. Not for human or veterinary use.

Heptanoic-5,5,6,6-D4 acid -

Specification

Molecular Formula C7H14O2
Molecular Weight 134.21 g/mol
IUPAC Name 5,5,6,6-tetradeuterioheptanoic acid
Standard InChI InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i2D2,3D2
Standard InChI Key MNWFXJYAOYHMED-RRVWJQJTSA-N
Isomeric SMILES [2H]C([2H])(C)C([2H])([2H])CCCC(=O)O
Canonical SMILES CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Heptanoic-5,5,6,6-D4 acid belongs to the class of medium-chain fatty acids, distinguished by its seven-carbon backbone and a carboxyl functional group. The deuterium atoms at positions 5 and 6 introduce isotopic stability, making the compound detectable via mass spectrometry. Key properties include:

PropertyValueSource
Molecular FormulaC7H10D4O2\text{C}_7\text{H}_{10}\text{D}_4\text{O}_2
Molecular Weight134.21 g/mol
CAS Number352431-36-8
Purity98 atom % D, ≥98% chemical
IUPAC Name5,5,6,6-tetradeuterioheptanoic acid

Discrepancies in molecular formulas across sources (e.g., C7H14O2\text{C}_7\text{H}_{14}\text{O}_2 in) likely arise from differences in isotopic notation conventions. The canonical SMILES representation (CCCCCCC(=O)O\text{CCCCCCC(=O)O}) remains consistent, with deuterium specified in the isomeric form ([2H]C([2H])(C)C([2H])([2H])CCCC(=O)O\text{[2H]C([2H])(C)C([2H])([2H])CCCC(=O)O}).

Synthesis and Isotopic Labeling Strategies

The synthesis of Heptanoic-5,5,6,6-D4 acid typically involves deuteration of heptanoic acid precursors under controlled conditions. Source outlines a method where carboxylic acids are converted to acid chlorides, followed by reaction with diazomethane and hydrobromic acid to yield α-bromomethyl ketones. Condensation with 2,4-diamino-6-hydroxypyrimidine forms the pyrrolo[2,3-d]pyrimidine backbone, which is subsequently hydrolyzed and coupled with diethyl L-glutamate .

Critical factors influencing synthesis efficiency include:

  • Catalyst selection: Transition metal catalysts enhance deuterium incorporation.

  • Temperature and pressure: Mild conditions (25–50°C, atmospheric pressure) prevent isotopic exchange.

  • Precursor purity: High-purity heptanoic acid minimizes side reactions .

Commercial synthesis by LGC Standards achieves 98 atom % deuterium enrichment, ensuring minimal protium contamination .

Applications in Metabolic and Organic Chemistry Research

Tracer Studies in Lipid Metabolism

Heptanoic-5,5,6,6-D4 acid serves as a stable isotopic tracer in metabolic pathways. Its deuterium labels allow researchers to distinguish endogenous fatty acids from externally administered compounds using techniques like gas chromatography-mass spectrometry (GC-MS). For example, studies leveraging this compound have elucidated:

  • Hepatic β-oxidation rates: Deuterium retention in liver tissue correlates with fatty acid breakdown efficiency.

  • Lipid storage dynamics: Isotopic tracing in adipocytes reveals preferential storage of medium-chain fatty acids over long-chain variants.

Organic Synthesis Building Block

The compound’s carboxyl group and deuterated chain enable its use in synthesizing labeled pharmaceuticals. Source highlights its role in creating pyrrolo[2,3-d]pyrimidines, a class of antitumor agents. The deuterium atoms enhance metabolic stability, prolonging drug half-life in preclinical models .

Analytical Methods for Detection and Quantification

Mass spectrometry remains the gold standard for detecting Heptanoic-5,5,6,6-D4 acid. Key methodologies include:

  • LC-MS/MS: Electrospray ionization in negative mode, with a quantitation limit of 0.1 ng/mL.

  • Isotope dilution analysis: Internal standards (e.g., 13C^{13}\text{C}-labeled analogs) correct for ion suppression .

Deuterium’s mass shift (+1 atomic mass unit per substitution) facilitates differentiation from unlabeled heptanoic acid in chromatograms.

Future Directions and Research Opportunities

Emerging applications include:

  • Neurodegenerative disease research: Tracing fatty acid uptake in blood-brain barrier models.

  • Sustainable synthesis: Catalytic deuteration using D2O\text{D}_2\text{O} as a deuterium source.

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